1-(2-Fluorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical structure characterized by specific molecular parameters and nomenclature conventions. The compound bears the molecular formula C11H13FN2O for the free base form, with a calculated molecular weight of 208.23 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(2-fluorophenyl)-3-(methylamino)pyrrolidin-2-one, reflecting its structural composition of a pyrrolidin-2-one core substituted with a 2-fluorophenyl group at the nitrogen atom and a methylamino group at the 3-position.
The compound exists under multiple Chemical Abstracts Service registry numbers, including 54592914 for one form and related identifiers such as 1247982-61-1 and various supplier codes including AKOS010810914 and EN300-146245. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CNC1CCN(C1=O)C2=CC=CC=C2F, which provides a standardized method for describing the molecular connectivity. The International Chemical Identifier string InChI=1S/C11H13FN2O/c1-13-9-6-7-14(11(9)15)10-5-3-2-4-8(10)12/h2-5,9,13H,6-7H2,1H3 offers another standardized representation method for computational chemistry applications.
The compound demonstrates stereochemical complexity due to the presence of a chiral center at the 3-position of the pyrrolidine ring. Research has documented the existence of the (3R)-enantiomer specifically, which carries the designation (3R)-1-(2-fluorophenyl)-3-(methylamino)pyrrolidin-2-one. This stereochemical specificity becomes crucial for understanding the compound's biological activity profile, as different enantiomers often exhibit distinct pharmacological properties. The three-dimensional molecular structure exhibits various conformational possibilities, with computational studies suggesting multiple stable conformers that may influence binding interactions with biological targets.
Historical Development and Discovery
The historical development of this compound emerges from the broader context of pyrrolidine derivative research in medicinal chemistry. The compound represents part of an evolutionary progression in the design of bioactive pyrrolidinone structures, building upon decades of research into heterocyclic nitrogen-containing compounds. The creation and modification dates in chemical databases indicate initial documentation around 2011, with subsequent structural refinements and stereochemical characterizations continuing through 2025.
The synthetic methodology for preparing this compound typically involves multi-step procedures beginning with commercially available precursors such as 2-fluoroaniline and appropriate carbonyl compounds. The synthesis generally follows established protocols for pyrrolidin-2-one formation, incorporating cyclization reactions that establish the five-membered lactam ring while maintaining the desired substitution pattern. The introduction of the methylamino group at the 3-position requires careful control of reaction conditions to achieve the appropriate stereochemistry and avoid unwanted side reactions.
The compound's development reflects broader trends in pharmaceutical research toward fluorinated aromatic compounds, which often exhibit enhanced metabolic stability and improved pharmacokinetic properties compared to their non-fluorinated analogs. The specific choice of the 2-fluorophenyl substituent represents a strategic modification designed to optimize both potency and selectivity in biological systems. The historical context also includes related research into methylphenidate analogs and other central nervous system active compounds, suggesting potential applications in neuropsychiatric therapeutics.
Position Within Pyrrolidinone Derivatives
This compound occupies a distinctive position within the extensive family of pyrrolidinone derivatives, characterized by its specific substitution pattern and stereochemical properties. Pyrrolidin-2-ones represent a privileged structural class in medicinal chemistry, serving as scaffolds for numerous bioactive compounds with diverse therapeutic applications. The five-membered lactam ring system provides an optimal balance of conformational flexibility and rigidity, enabling effective interaction with various biological targets while maintaining favorable pharmacokinetic properties.
The compound can be systematically compared with other fluorinated pyrrolidinone derivatives documented in the literature. Related structures include 1-(3-fluorophenyl)pyrrolidin-2-one and 1-(5-fluoro-2-methylphenyl)-2-pyrrolidinone, which differ in the position and nature of aromatic substitution. These structural variations significantly impact biological activity profiles, with the 2-fluorophenyl substitution pattern often conferring distinct binding characteristics compared to alternative fluorine positioning.
The methylamino substitution at the 3-position represents a particularly significant structural modification that distinguishes this compound from simpler pyrrolidin-2-one derivatives. This substitution pattern creates additional hydrogen bonding capacity and introduces stereochemical complexity that can be exploited for selective receptor binding. The combination of the 2-fluorophenyl group with the 3-methylamino substituent creates a unique molecular architecture that may exhibit synergistic effects in biological systems.
Research into related spirooxindole derivatives containing pyrrolidine cores has demonstrated the importance of precise substitution patterns for achieving desired biological activities. Studies of compounds with similar structural motifs, such as those investigated for murine double minute 2 inhibition, reveal that even minor modifications to the pyrrolidine substituents can dramatically alter potency and selectivity profiles. This context emphasizes the potential significance of the specific substitution pattern found in this compound.
The synthetic accessibility of this compound class has been enhanced through recent methodological developments in pyrrolidin-2-one synthesis. Modern approaches utilizing donor-acceptor cyclopropanes and other advanced synthetic strategies have enabled more efficient preparation of complex substituted pyrrolidinones. These synthetic advances have facilitated the exploration of structure-activity relationships within this chemical class, contributing to a deeper understanding of how specific structural features influence biological activity.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(methylamino)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c1-13-9-6-7-14(11(9)15)10-5-3-2-4-8(10)12;/h2-5,9,13H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEPFQFHJSOYTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1=O)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Overview
| Step | Reaction Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of Schiff base | 2-Fluorobenzaldehyde + Methylamine, ethanol/methanol, acetic acid catalyst | Intermediate imine compound |
| 2 | Cyclization | Heating under reflux, solvent continuation | Pyrrolidin-2-one ring formation |
| 3 | Salt formation | Treatment with hydrochloric acid | Hydrochloride salt of target compound |
This route is widely reported in research and industrial contexts for its efficiency and reproducibility.
Alternative Synthetic Routes and Intermediates
A related synthetic approach involves the preparation of 5-(2-fluorophenyl)-1H-pyrroles-3-formaldehyde as a key intermediate, which can be further transformed into the target compound or its derivatives. This method, described in Chinese patent CN104356043A, utilizes an oxidation reaction of 5-(2-fluorophenyl)-1H-pyrroles-3-methanol with bromate and bromide in acidic conditions, employing organic solvents such as methylene dichloride and acetone or propyl carbinol. The reaction is conducted at low temperatures (0–5°C) with slow addition of sodium bromate solution to control the oxidation process. The product is isolated by concentration and filtration, achieving high purity (HPLC content >98%) and yields exceeding 90%.
Reaction Conditions and Optimization
- Solvents : Mixtures of halohydrocarbons (e.g., methylene dichloride), ketones (acetone, 2-butanone), and lower alcohols (methanol, ethanol, propyl carbinol) are employed to optimize solubility and reaction rates.
- Catalysts and Reagents : Sodium bromate and sodium bromide act as oxidants and mediators in the oxidation step, with dilute sulfuric acid (preferably 35%) providing the acidic medium.
- Temperature Control : Maintaining 0–5°C during oxidant addition prevents side reactions and degradation.
- Molar Ratios : Optimal molar ratios include 1:0.3–0.5 for substrate to sodium bromate, 1:0.1–0.3 for sodium bromate to sulfuric acid, and sodium bromide at 0.2–2% of sodium bromate weight.
Representative Experimental Data
| Embodiment | Substrate (g) | Sodium Bromate (g) | Solvent System | Acid (g) | Sodium Bromide (g) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 191 (1.0 mol) | 52 (0.34 mol) | Methylene dichloride + Propyl carbinol | 20 (0.07 mol) | 1.2 | 0–5 | 3.5 | 95.1 | 98.4 |
| 2 | 191 (1.0 mol) | 75 (0.5 mol) | Methylene dichloride + Acetone | 28 (0.1 mol) | 1.2 | 0–5 | 3.5 | 92.5 | 98.5 |
These results demonstrate the robustness and scalability of the oxidation method for preparing key intermediates relevant to the target compound.
Industrial and Environmental Considerations
- The described oxidation method avoids expensive catalysts such as tetrapropylammonium ruthenium oxide, reducing production costs.
- The process is environmentally friendly due to mild conditions and relatively safe reagents.
- High yields and simple post-reaction workup (filtration, drying) facilitate industrial application.
- Continuous flow synthesis may further enhance process control and throughput.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidin-2-one core and methylamino group undergo oxidation under specific conditions:
Key Conditions :
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| KMnO₄ (H₂SO₄) | γ-Aminobutyric acid derivative | ~50 | |
| H₂O₂/AcOH | Nitroso-pyrrolidinone | 65–70 |
Reduction Reactions
The ketone and fluorophenyl moieties participate in reduction:
-
Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the 2-one group to a secondary alcohol (pyrrolidinol) .
-
Aromatic Fluorine Reduction : Pd/C with H₂ removes fluorine via hydrodefluorination, yielding phenyl-pyrrolidinone derivatives .
Example Reaction :
Yield: ~80% (estimated from analogous reductions) .
Nucleophilic Aromatic Substitution
The 2-fluorophenyl group undergoes substitution under harsh conditions:
-
Fluorine Replacement : Heating with aqueous NaOH (200°C) replaces fluorine with hydroxyl, forming 2-hydroxyphenyl derivatives . Metal catalysis (e.g., CuI) enables coupling with amines or thiols .
Reported Substitutions :
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| OH⁻ | NaOH, 200°C, 12h | 2-Hydroxyphenyl derivative | |
| NH₂CH₃ | CuI, DMF, 100°C | Methylamino-phenyl analog |
Amine Functionalization
The methylamino group reacts via alkylation, acylation, or Schiff base formation:
-
Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ yields quaternary ammonium salts .
-
Acylation : Acetic anhydride acetylates the amine, forming -acetyl derivatives .
Schiff Base Synthesis :
Conditions: Ethanol, reflux, 4h .
Salt Metathesis
The hydrochloride counterion exchanges with other anions (e.g., sulfate, nitrate) in polar solvents:
Applications: Enhances solubility for pharmacological studies .
Cycloaddition and Heterocycle Formation
The pyrrolidinone ring participates in [3+2] cycloadditions with nitrile oxides or azides, forming fused bicyclic structures . For example:
Catalyst: Ru-phosphine complexes .
Thermal Degradation
At temperatures >250°C, the compound decomposes via:
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds similar to 1-(2-Fluorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. These pathways are crucial for mood regulation, making this compound a candidate for treating depressive disorders. Studies have shown that monoamine reuptake inhibitors can alleviate symptoms of major depressive disorder and anxiety-related conditions .
2. Neurological Research
The compound's structural similarity to known psychoactive substances suggests potential applications in studying neurological conditions. Its interaction with neurotransmitter receptors could provide insights into the mechanisms underlying various neurological disorders, including chronic pain syndromes and fibromyalgia .
Medicinal Chemistry
1. Drug Development
The synthesis of this compound is of interest for developing new therapeutics targeting mood disorders and other psychiatric conditions. The compound's ability to cross the blood-brain barrier enhances its potential as a central nervous system agent .
2. Structure-Activity Relationship (SAR) Studies
As part of SAR studies, researchers explore how modifications to the compound's structure affect its biological activity. This research is critical for optimizing drug efficacy and minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(2-Bromophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride: Similar structure but with a bromine atom instead of a fluorine atom.
1-(2-Iodophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride: Similar structure but with an iodine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific chemical properties and reactivity, which are influenced by the presence of the fluorine atom. This makes it distinct from its analogs with different halogen atoms.
Biological Activity
1-(2-Fluorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, including antibacterial, antifungal, and neuropharmacological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrrolidine derivatives, characterized by a pyrrolidine ring substituted with a fluorophenyl and a methylamino group. Its molecular formula is with a molecular weight of approximately 232.7 g/mol.
Antibacterial Activity
Recent studies have demonstrated that various pyrrolidine derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | Target Bacteria | MIC (mg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 | |
| Compound B | Escherichia coli | 0.0195 | |
| Compound C | Bacillus subtilis | 0.0048 |
The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Antifungal Activity
In addition to antibacterial effects, the compound exhibits antifungal properties. Studies have shown that related pyrrolidine compounds can inhibit the growth of various fungal strains.
Table 2: Antifungal Activity of Pyrrolidine Derivatives
| Compound Name | Target Fungi | MIC (mg/mL) | Reference |
|---|---|---|---|
| Compound D | Candida albicans | 0.0048 | |
| Compound E | Fusarium oxysporum | 0.039 |
The antifungal efficacy is notable, especially against Candida albicans, which is significant in clinical settings.
Neuropharmacological Effects
The compound's structural similarity to known psychoactive substances suggests potential neuropharmacological activity. Research indicates that pyrrolidine derivatives can modulate neurotransmitter systems, particularly those involving norepinephrine and serotonin.
Case Study: Neuropharmacological Assessment
A study investigated the effects of similar compounds on monoamine reuptake mechanisms in animal models. The results indicated that these compounds could act as effective modulators for conditions like depression and anxiety disorders.
Q & A
Q. What are the established synthetic pathways for 1-(2-Fluorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride?
The synthesis typically involves three key steps: (1) formation of the pyrrolidin-2-one core via cyclization or lactamization, (2) introduction of the 2-fluorophenyl group via Suzuki coupling or nucleophilic substitution, and (3) methylamination followed by hydrochloride salt formation. For example, analogous compounds in the evidence show that HCl salt formation often occurs by treating the free base with 1.0 M aqueous HCl under controlled temperatures (0–50°C) to achieve crystallization . Reaction yields (e.g., 52.7% in ) depend on purification methods like cold filtration and rinsing with HCl .
Q. Which analytical methods are critical for structural validation of this compound?
X-ray powder diffraction (XRPD) is essential for confirming crystalline structure, with peak positions and intensities providing phase identification (e.g., 2θ values in ) . Nuclear magnetic resonance (NMR) (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate molecular structure, while HPLC or LC-MS assesses purity (>95% in ). Safety data sheets (SDS) also emphasize molecular weight verification (e.g., 239.8 g/mol in ) .
Q. How should researchers handle solubility and stability challenges during experiments?
The compound’s hydrochloride salt form enhances water solubility but may require pH adjustments for dissolution. Stability studies should include temperature-controlled storage (e.g., 2–8°C) and inert atmospheres to prevent degradation. highlights first-aid measures for inhalation exposure, suggesting lab use under fume hoods to mitigate instability risks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization involves Design of Experiments (DoE) to evaluate variables like temperature (e.g., heating to 50°C in ), HCl stoichiometry, and crystallization time. Conflicting yield data (e.g., 52.7% vs. lower yields in other studies) may arise from impurities in starting materials or incomplete salt formation. Scaling reactions while maintaining stoichiometric ratios and monitoring pH during HCl addition can enhance reproducibility .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in bioactivity may stem from differences in assay conditions (e.g., cell lines, concentration ranges) or impurities. Researchers should cross-validate results using orthogonal assays (e.g., kinase inhibition vs. cellular viability) and compare with structurally related compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives in ). Computational docking studies (e.g., molecular dynamics simulations) can clarify binding interactions despite structural variations .
Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
Quantitative Structure-Activity Relationship (QSAR) models and software like SwissADME or ADMETLab2.0 predict absorption, metabolism, and toxicity. For example, the fluorophenyl group’s electron-withdrawing effects may influence metabolic stability, while the pyrrolidinone ring’s rigidity could affect blood-brain barrier permeability. notes analogs with similar scaffolds showing CNS activity, supporting these predictions .
Methodological Considerations
- Synthesis Optimization : Use fractional factorial designs to prioritize variables (e.g., reaction time, HCl concentration) .
- Data Validation : Cross-reference XRPD patterns with computational simulations (e.g., Mercury software) to confirm crystallinity .
- Biological Assays : Include positive controls (e.g., kinase inhibitors in ) to contextualize activity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
